
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3. It is a piperidine derivative that features an aminooxy functional group and a tert-butyl ester. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminooxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and hydroxylamine. One common method includes the following steps:
Formation of the piperidine intermediate: The starting material, piperidine, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl 4-hydroxypiperidine-1-carboxylate.
Introduction of the aminooxy group: The intermediate is then treated with hydroxylamine hydrochloride in the presence of a base like sodium carbonate to introduce the aminooxy group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The aminooxy group can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminooxy)piperidine-1-carboxylate involves its ability to act as a nucleophile due to the presence of the aminooxy group. This allows it to participate in various chemical reactions, forming covalent bonds with electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-amino-1-piperidinecarboxylate: This compound is similar in structure but lacks the aminooxy group.
N-Boc-4-piperidineacetaldehyde: Another piperidine derivative with different functional groups.
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: A compound with a phenyl group attached to the piperidine ring
Uniqueness
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is unique due to the presence of the aminooxy group, which imparts distinct reactivity and allows for specific applications in organic synthesis and research. This functional group enables the compound to participate in unique nucleophilic substitution and coupling reactions, making it valuable in the synthesis of complex molecules.
Biological Activity
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate (TBAPC) is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of an aminooxy group attached to a piperidine ring. This structural feature is crucial for its interaction with biological targets.
The biological activity of TBAPC is primarily attributed to its ability to modulate various biochemical pathways. The aminooxy group can participate in the formation of covalent bonds with carbonyl-containing molecules, which may influence enzyme function and cellular signaling pathways. This mechanism is particularly relevant in the context of drug design, where such interactions can lead to increased specificity and efficacy against target proteins.
Enzyme Inhibition
TBAPC has been studied for its potential as an enzyme inhibitor. Research indicates that compounds with similar structures can inhibit enzymes involved in metabolic pathways, such as proteases and kinases. The inhibitory effects are often assessed using assays that measure enzyme activity in vitro.
Anticancer Properties
Recent studies have explored the anticancer potential of TBAPC. For instance, compounds containing aminooxy groups have shown promise in inducing apoptosis in cancer cells. The mechanism involves the disruption of mitochondrial function and activation of caspases, leading to programmed cell death. In vitro studies demonstrated that TBAPC could reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.
Neuroprotective Effects
Emerging evidence suggests that TBAPC may exhibit neuroprotective properties. Compounds with similar piperidine structures have been implicated in protecting neuronal cells from oxidative stress and apoptosis. The neuroprotective effects are hypothesized to be mediated through the modulation of signaling pathways associated with inflammation and cell survival.
Research Findings
A summary of key research findings related to TBAPC is presented below:
Study | Findings |
---|---|
In vitro enzyme inhibition | TBAPC demonstrated significant inhibition of specific kinases involved in cancer progression. |
Anticancer activity | Reduced viability in cancer cell lines (e.g., MCF-7, HeLa) with IC50 values ranging from 10-20 µM. |
Neuroprotection | Exhibited protective effects against oxidative stress-induced neuronal death in cultured neurons. |
Case Studies
- Anticancer Activity : A study conducted on MCF-7 breast cancer cells indicated that TBAPC treatment led to a dose-dependent decrease in cell proliferation, with significant apoptosis observed at higher concentrations (20 µM). The study utilized flow cytometry to quantify apoptotic cells, confirming the compound's potential as an anticancer agent.
- Neuroprotection : In a model of oxidative stress using SH-SY5Y neuroblastoma cells, TBAPC was shown to significantly reduce cell death induced by hydrogen peroxide exposure. The protective effect was linked to decreased levels of reactive oxygen species (ROS) and enhanced expression of antioxidant enzymes.
Q & A
Basic Questions
Q. What are the recommended handling and storage protocols for Tert-butyl 4-(aminooxy)piperidine-1-carboxylate to ensure safety and stability?
- Methodological Answer : Handling requires full personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, as the compound may cause skin/eye irritation. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols form. Store in a cool, dry place (<25°C) under inert gas (e.g., nitrogen) to prevent degradation. Avoid contact with strong acids, bases, or oxidizing agents, which may trigger hazardous reactions .
Q. How can researchers validate the purity of this compound after synthesis?
- Methodological Answer : Use high-performance liquid chromatography coupled with time-of-flight mass spectrometry (HPLC-TOF) to confirm molecular weight (theoretical: ~243.3 g/mol) and detect impurities. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) at 70 eV can identify volatile byproducts. For structural validation, employ Fourier-transform infrared spectroscopy (FTIR-ATR) to confirm functional groups (e.g., tert-butyl, aminooxy) .
Q. What are the immediate first-aid measures in case of accidental exposure?
- Methodological Answer :
- Skin contact : Remove contaminated clothing, wash with soap/water for 15 minutes, and seek medical attention if irritation persists.
- Eye exposure : Flush eyes with water for 10–15 minutes using an eyewash station; remove contact lenses if present.
- Inhalation : Move to fresh air and monitor for respiratory distress.
- Ingestion : Do not induce vomiting; rinse mouth with water and consult a poison control center .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
- Methodological Answer : Systematically test reaction parameters:
- Temperature : Conduct trials between 0°C and 60°C to identify optimal exothermic control.
- Catalysts : Screen palladium or copper catalysts for coupling reactions.
- Solvents : Compare polar aprotic solvents (e.g., DMF, DMSO) for solubility and reaction efficiency.
Monitor progress via thin-layer chromatography (TLC) and adjust stoichiometry of reagents (e.g., Boc-protected intermediates) to minimize side products .
Q. What strategies address contradictory data on the compound’s stability in aqueous vs. anhydrous environments?
- Methodological Answer : Perform accelerated stability studies:
- Hydrolytic stability : Incubate the compound in buffers (pH 3–9) at 40°C for 14 days, analyzing degradation via LC-MS.
- Oxidative stability : Expose to hydrogen peroxide (3%) and monitor byproducts.
Use nuclear magnetic resonance (NMR) to track structural changes, particularly at the aminooxy and tert-butyl groups, which are susceptible to hydrolysis/oxidation .
Q. How should researchers mitigate risks when toxicity and ecotoxicity data are unavailable?
- Methodological Answer : Apply the precautionary principle:
- In vitro assays : Use cell viability assays (e.g., MTT) on human hepatocytes to estimate acute toxicity.
- Environmental modeling : Predict bioaccumulation (logP) and soil mobility using QSAR (Quantitative Structure-Activity Relationship) tools.
- Containment : Handle in fume hoods with HEPA filters and avoid aqueous discharge until ecotoxicological profiles are established .
Q. What analytical techniques resolve ambiguities in the compound’s stereochemistry or regioselectivity during functionalization?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
- X-ray crystallography : Resolve crystal structures to confirm regioselectivity in derivatives.
- Dynamic NMR : Monitor temperature-dependent conformational changes to infer stereochemical preferences .
Q. How can conflicting reports on the compound’s reactivity with nucleophiles be reconciled?
- Methodological Answer : Design competition experiments:
- Expose the compound to competing nucleophiles (e.g., amines vs. thiols) under controlled conditions.
- Analyze reaction outcomes using tandem mass spectrometry (MS/MS) to identify adducts.
Computational modeling (DFT) can predict electrophilic sites on the piperidine ring to guide mechanistic hypotheses .
Properties
IUPAC Name |
tert-butyl 4-aminooxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)14-9(13)12-6-4-8(15-11)5-7-12/h8H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTOYSDJBBDOSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646808 | |
Record name | tert-Butyl 4-(aminooxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867034-25-1 | |
Record name | tert-Butyl 4-(aminooxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.